ethyl 2-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate
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Overview
Description
ETHYL 2-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE is a complex organic compound that features a furan ring substituted with a chlorophenyl group, a cyanoprop-2-enamido group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the chlorophenyl group.
Addition of Cyanoprop-2-enamido Group: The cyanoprop-2-enamido group is introduced through a condensation reaction involving a suitable nitrile and an amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may yield primary amines.
Scientific Research Applications
ETHYL 2-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
ETHYL 2-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE can be compared with similar compounds such as:
Methyl 2-[(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamido]benzoate: This compound has a similar structure but with different substituents on the furan ring.
Ethyl 2-[(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound features a benzothiophene ring instead of a benzoate moiety.
The uniqueness of ETHYL 2-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17ClN2O4 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)19-8-3-4-9-20(19)26-22(27)16(14-25)13-18-10-11-21(30-18)15-6-5-7-17(24)12-15/h3-13H,2H2,1H3,(H,26,27)/b16-13+ |
InChI Key |
ANIRBIICLXCHOP-DTQAZKPQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N |
Origin of Product |
United States |
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